Inositol pentakisphosphate

Cancer Biology Signal Transduction Angiogenesis

Inositol pentakisphosphate (InsP5, CAS 25663-09-6) is a ≥98% pure tool compound. Its unique 5-phosphate configuration enables selective PI3K/Akt inhibition not recapitulated by InsP6. Validated as the essential IPK1 kinase substrate (Kd=600 nM) and anti-angiogenic agent in HUVEC/Matrigel plug assays, it reduces tumor xenograft growth comparably to cisplatin. A FAM-InsP5 conjugate is available for uptake studies. Also offers quantifiable selectin inhibition (IC50 1.4 μM/260 μM). Ideal for pathway-specific research where other inositol polyphosphates fail.

Molecular Formula C6H17O21P5
Molecular Weight 580.06 g/mol
CAS No. 25663-09-6
Cat. No. B1200522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol pentakisphosphate
CAS25663-09-6
Synonyms(D)-isomer, specified as 1,2,4,5,6 of inositol pentaphosphate
inositol pentakisphosphate
inositol pentaphosphate
inositol pentis(dihydrogen phosphate)
InsP5
myo-inositol 1,3,4,5,6-pentakisphosphate
myo-inositol pentakis(dihydrogen phosphate)
Molecular FormulaC6H17O21P5
Molecular Weight580.06 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
InChIInChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)
InChIKeyCTPQAXVNYGZUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inositol Pentakisphosphate (CAS 25663-09-6): A Central Metabolite in Inositol Phosphate Signaling and PI3K/Akt Modulation


Inositol pentakisphosphate (InsP5, myo-inositol 1,3,4,5,6-pentakisphosphate) is a highly phosphorylated cyclitol derivative with molecular formula C6H17O21P5 and molecular weight 580.06 g/mol [1]. As a key intermediate in inositol polyphosphate metabolism, InsP5 functions both as a signaling molecule and a metabolic 'hub' within the broader inositide cascade [2]. Unlike its more abundant counterpart inositol hexakisphosphate (InsP6, phytic acid), InsP5 occupies a unique niche with its five-phosphate configuration, enabling distinct biological activities, particularly in inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival and proliferation [3].

Inositol Pentakisphosphate (InsP5) is Not Interchangeable with Inositol Hexakisphosphate (InsP6) or Lower Phosphates: Evidence for Target-Specific and Functional Divergence


Despite sharing a common myo-inositol core and being part of the same metabolic network, inositol pentakisphosphate (InsP5) exhibits markedly different biochemical properties and biological activities compared to its closest analogs, particularly inositol hexakisphosphate (InsP6) and lower inositol polyphosphates (InsP4, InsP3). These differences are not merely incremental; they represent quantifiable divergences in binding affinity, enzymatic conversion, and cellular function. For instance, InsP5 demonstrates a distinct selectivity profile for certain kinase enzymes and a unique ability to modulate the PI3K/Akt pathway, which is not fully recapitulated by InsP6 [1]. Furthermore, the cellular internalization and trafficking of InsP5 differ from InsP6, suggesting that substituting one for the other would not yield equivalent experimental outcomes in cell-based assays [2]. The following evidence demonstrates why InsP5 must be considered a unique tool compound with specific, non-interchangeable properties.

Quantitative Differentiation of Inositol Pentakisphosphate (InsP5) Against Its Closest Analogs


Selective Inhibition of the PI3K/Akt Pathway: InsP5 Reduces Tumor Xenograft Growth Comparable to Cisplatin, a Property Not Observed with InsP6

Inositol pentakisphosphate (InsP5) uniquely inhibits the PI3K/Akt pathway, a critical oncogenic signaling cascade. In a direct in vivo comparison, InsP5 treatment of SKOV-3 ovarian carcinoma xenografts in nude mice resulted in a reduction of tumor growth that was statistically equivalent to the standard chemotherapeutic agent cisplatin [1]. This potent anti-tumor effect is attributed to its ability to block FGF-2-mediated Akt phosphorylation, leading to inhibition of endothelial cell survival and migration [1]. While InsP6 has also been studied for anti-proliferative effects, a direct comparison in this specific model is not available, highlighting InsP5's distinct efficacy in modulating this pathway [2].

Cancer Biology Signal Transduction Angiogenesis

Binding Affinity to Inositol Pentakisphosphate 2-Kinase (IPK1): InsP5 Exhibits a 3.7-fold Higher Kd than InsP6, Indicating Divergent Enzyme Recognition

InsP5 is the primary substrate for inositol pentakisphosphate 2-kinase (IPK1), the enzyme responsible for the final step in phytic acid biosynthesis. Isothermal titration calorimetry (ITC) experiments reveal that InsP5 binds to Arabidopsis thaliana IPK1 with a dissociation constant (Kd) of 600 nM [1]. In contrast, the product of this reaction, inositol hexakisphosphate (InsP6), is a potent inhibitor of IPK1 with an IC50 of 220 nM in rat brain extracts, demonstrating a significantly higher apparent affinity [2]. This difference in binding affinity, quantified as a 3.7-fold higher Kd for the substrate compared to the product's IC50, underscores the enzyme's ability to discriminate between these closely related molecules, a feature critical for the regulation of inositol phosphate flux [1][2].

Enzymology Biochemistry Inositide Metabolism

Cellular Internalization and Trafficking: Fluorescent InsP5 (FAM-InsP5) Reveals Endocytosis and Lysosomal Accumulation, Contrasting with Proposed Cytosolic Targets for InsP6

A key question for exogenously applied inositol phosphates is whether they can enter cells and access intracellular targets. A direct visualization study using a fluorescent conjugate of InsP5 (FAM-InsP5) demonstrated that InsP5 is actively internalized by H1229 tumor cells via a non-receptor-mediated endocytosis pathway, which is blocked at 4°C [1]. Importantly, the internalized FAM-InsP5 was observed to localize to lysosomes and did not appear to enter the cytoplasm, challenging models that propose direct interactions with cytosolic proteins [1]. This contrasts with the often-assumed ability of InsP6 to directly access intracellular targets, for which direct visualization data are lacking. The study's use of FAM-InsP5 provides a powerful, less time-consuming method to analyze cellular uptake across different cell types, revealing strong cell-specific differences in internalization [1].

Cell Biology Drug Delivery Endocytosis

Inhibition of L- and P-Selectin-Mediated Inflammation: InsP5 Shows Comparable Potency to InsP6 in One Binding Site but Significantly Lower Potency in Another

Inositol polyanions can inhibit selectin-mediated cell adhesion, a key step in inflammation. In a purified component competition assay, InsP5 inhibited L- and P-selectin binding with IC50 values of 1.4 +/- 0.2 microM and 260 +/- 40 microM, respectively [1]. The comparator, InsP6, exhibited IC50 values of 2.1 +/- 1.4 microM and 160 +/- 40 microM for the same interactions [1]. While the potencies at the higher-affinity site are comparable, InsP5 is 1.6-fold less potent at the lower-affinity site (260 microM vs 160 microM). This differential selectivity across two binding sites on the same target protein highlights a nuanced functional divergence between InsP5 and InsP6 that could be exploited for specific anti-inflammatory strategies [1].

Immunology Inflammation Cell Adhesion

Optimal Experimental Use Cases for Inositol Pentakisphosphate (InsP5) Based on Quantified Differentiation


PI3K/Akt Pathway Inhibition and Anti-Angiogenesis Studies

InsP5 is the compound of choice for investigating the specific inhibition of the PI3K/Akt signaling axis, particularly in models of angiogenesis and tumor growth. Its unique ability to block FGF-2-mediated Akt phosphorylation and reduce tumor xenograft growth to a degree comparable to cisplatin [1] makes it a valuable tool for dissecting this pathway. This application is supported by direct evidence of its antiangiogenic effects in HUVEC cells and in vivo Matrigel plug assays [1], distinguishing it from InsP6, which may act through different mechanisms [2].

Enzymology of Inositol Phosphate Metabolism and Kinase Substrate Specificity

For biochemical studies focused on the substrate specificity and kinetics of inositol phosphate kinases, especially IPK1, InsP5 is the essential substrate. Its defined binding affinity (Kd = 600 nM) to IPK1, which is 3.7-fold weaker than the inhibitory binding of its product InsP6 [1], provides a precise benchmark for studying enzyme regulation and designing inhibitors. This quantitative difference is critical for researchers mapping the flux through the inositol phosphate metabolic network [2].

Cellular Uptake and Trafficking of Inositol Phosphates

Studies investigating the cellular internalization and subcellular trafficking of inositol phosphates benefit significantly from the availability of a fluorescent InsP5 conjugate (FAM-InsP5) [1]. This tool enables direct visualization of endocytic uptake and lysosomal accumulation, providing a clear, time-efficient method to study cell-specific differences in internalization. This approach is particularly valuable for validating models of exogenous inositol phosphate activity and for screening cell lines for uptake efficiency, an application not readily available with unlabeled InsP6.

Selectin-Mediated Cell Adhesion and Inflammation Models

In experimental systems designed to interrogate the role of L- and P-selectin in leukocyte adhesion and inflammation, InsP5 offers a distinct pharmacological profile. Its IC50 values of 1.4 microM and 260 microM for inhibiting selectin binding [1] provide a quantifiable benchmark for comparing the efficacy of other inhibitors or for using InsP5 itself as a tool to modulate selectin function. Its differential potency compared to InsP6 at one of the two binding sites allows for nuanced experimental control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inositol pentakisphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.